molecular formula C11H16O3 B13824559 4,7-Methanoisobenzofuran,1,3,3a,4,7,7a-hexahydro-1,3-dimethoxy-

4,7-Methanoisobenzofuran,1,3,3a,4,7,7a-hexahydro-1,3-dimethoxy-

Cat. No.: B13824559
M. Wt: 196.24 g/mol
InChI Key: WYJSXTRADJCQCC-MFIOIDAPSA-N
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Description

4,7-Methanoisobenzofuran,1,3,3a,4,7,7a-hexahydro-1,3-dimethoxy- is an organic compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Methanoisobenzofuran,1,3,3a,4,7,7a-hexahydro-1,3-dimethoxy- typically involves multiple steps. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene derivative. This intermediate can then undergo further functionalization to introduce the methoxy groups at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

4,7-Methanoisobenzofuran,1,3,3a,4,7,7a-hexahydro-1,3-dimethoxy- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

4,7-Methanoisobenzofuran,1,3,3a,4,7,7a-hexahydro-1,3-dimethoxy- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of polymers and other materials

Mechanism of Action

The mechanism of action of 4,7-Methanoisobenzofuran,1,3,3a,4,7,7a-hexahydro-1,3-dimethoxy- involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,7-Methanoisobenzofuran,1,3,3a,4,7,7a-hexahydro-1,3-dimethoxy- is unique due to its specific functional groups and the resulting chemical properties. These properties make it suitable for specific applications that other similar compounds may not be able to fulfill .

Properties

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

(1R,7S)-3,5-dimethoxy-4-oxatricyclo[5.2.1.02,6]dec-8-ene

InChI

InChI=1S/C11H16O3/c1-12-10-8-6-3-4-7(5-6)9(8)11(13-2)14-10/h3-4,6-11H,5H2,1-2H3/t6-,7+,8?,9?,10?,11?

InChI Key

WYJSXTRADJCQCC-MFIOIDAPSA-N

Isomeric SMILES

COC1C2[C@@H]3C[C@H](C2C(O1)OC)C=C3

Canonical SMILES

COC1C2C3CC(C2C(O1)OC)C=C3

Origin of Product

United States

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